molecular formula C18H11NO B1374933 11H-Benzofuro[3,2-b]carbazole CAS No. 1199350-22-5

11H-Benzofuro[3,2-b]carbazole

Cat. No. B1374933
CAS RN: 1199350-22-5
M. Wt: 257.3 g/mol
InChI Key: LSEVIETZOYUGCB-UHFFFAOYSA-N
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Description

“11H-Benzofuro[3,2-b]carbazole” is a chemical compound with the molecular formula C18H11NO . It has a molecular weight of 257.28604 .


Molecular Structure Analysis

The molecular structure of “11H-Benzofuro[3,2-b]carbazole” consists of a benzofuro and carbazole group . The exact structure can be represented by the SMILES string c1ccc2c(c1)c3cc4c(cc3[nH]2)c5ccccc5o4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “11H-Benzofuro[3,2-b]carbazole” are as follows :

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The structure of 11H-Benzofuro[3,2-b]carbazole suggests potential applications in OLED technology. Carbazole derivatives are known for their use as host materials in the emitting layer of OLEDs due to their excellent electronic and photophysical properties . The unique structure of 11H-Benzofuro[3,2-b]carbazole could be explored for developing narrowband green and blue emissions in OLEDs.

Asymmetric Emitters

Asymmetric emitters based on carbazole structures have been developed to exhibit enhanced reverse intersystem crossing rates, which are crucial for efficient light emission . The benzofurocarbazole moiety could be utilized to create asymmetric emitters with narrowband emissions, potentially improving the performance of light-emitting devices.

Electronic Materials

Due to their versatility in functionalization and unique optical properties, carbazole derivatives have been studied as electronic materials . The 11H-Benzofuro[3,2-b]carbazole compound could be investigated for its electrical and electrochemical properties for potential use in electronic devices.

Environmental Stability

Carbazole-based compounds are known for their good environmental stability . Research into 11H-Benzofuro[3,2-b]carbazole could explore its stability under different environmental conditions, which is essential for practical applications in various technologies.

Molecular Design

The molecular design of carbazole derivatives is a field of interest due to their applications in OLEDs and other optoelectronic devices . The design and synthesis of 11H-Benzofuro[3,2-b]carbazole could be optimized for specific applications based on its molecular structure.

Functionalization

The ability to functionalize carbazole derivatives opens up a wide range of possibilities for creating materials with tailored properties . Research could focus on the functionalization of 11H-Benzofuro[3,2-b]carbazole to enhance its properties for specific applications.

Optoelectronic Devices

Carbazole derivatives are significant in the development of optoelectronic devices due to their unique optical properties . The application of 11H-Benzofuro[3,2-b]carbazole in optoelectronic devices could be explored, potentially leading to advancements in this field.

Safety and Hazards

The safety data sheet for a similar compound, “11H-Benzo[a]carbazole”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

One of the papers retrieved mentions the use of a similar compound, “5H-benzofuro[3,2-c]carbazole”, to develop two asymmetric emitters, which exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates . This suggests potential applications of “11H-Benzofuro[3,2-b]carbazole” in the field of optoelectronics.

properties

IUPAC Name

11H-[1]benzofuro[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-10-18-14(9-16(13)19-15)12-6-2-4-8-17(12)20-18/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEVIETZOYUGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C4C5=CC=CC=C5OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-Benzofuro[3,2-b]carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantageous properties of 11H-benzofuro[3,2-b]carbazole derivatives that make them suitable for blue OSSL applications?

A1: The research highlights two key properties of a 11H-benzofuro[3,2-b]carbazole derivative, specifically 11-(3-(10-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)anthracen-9-yl)phenyl)-11H-benzofuro[3,2-b]carbazole (PhAnMBf), that make it promising for blue OSSLs []:

  • Hybridized Local and Charge-Transfer (HLCT) Excited-State Emitter: PhAnMBf exhibits HLCT characteristics, contributing to its blue emission. This type of emitter can offer benefits like high photoluminescence quantum yields and short exciton lifetimes [].
  • Short Exciton Lifetime: This property is crucial in OSSLs as it allows for efficient population inversion, a necessary condition for laser operation [].

Q2: How does the structure of PhAnMBf contribute to its observed properties and performance in a blue OSSL device?

A2: While the abstract doesn't delve into detailed structure-property relationships, it does mention that the anthracene moiety within PhAnMBf plays a significant role in its suitability for OSSLs []. Further investigation into the influence of the 11H-benzofuro[3,2-b]carbazole unit and other structural components on the observed properties (e.g., energy levels, charge transport, film morphology) would be necessary to fully understand its contribution to the device performance.

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